molecular formula C7H9ClHgO B14388291 Chloro-(3-oxonorbornan-2-YL)mercury CAS No. 89856-65-5

Chloro-(3-oxonorbornan-2-YL)mercury

Cat. No.: B14388291
CAS No.: 89856-65-5
M. Wt: 345.19 g/mol
InChI Key: DMOHIBQDEPJRPB-UHFFFAOYSA-M
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Description

Chloro-(3-oxonorbornan-2-YL)mercury, also known as chloro-(3-oxo-2-bicyclo[2.2.1]heptanyl)mercury, is an organomercury compound. This compound is characterized by the presence of a mercury atom bonded to a chlorine atom and a 3-oxonorbornan-2-yl group. Organomercury compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro-(3-oxonorbornan-2-YL)mercury typically involves the reaction of 3-oxonorbornan-2-yl derivatives with mercuric chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The reaction proceeds via the formation of a mercuric intermediate, which subsequently reacts with the 3-oxonorbornan-2-yl derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Chloro-(3-oxonorbornan-2-YL)mercury undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as thiols, amines, or phosphines.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to different oxidation states of mercury.

    Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include thiols, amines, and phosphines. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include organomercury compounds with different substituents replacing the chlorine atom.

    Oxidation and Reduction Reactions: Products include various oxidation states of mercury, such as mercuric oxide or elemental mercury.

Scientific Research Applications

Chloro-(3-oxonorbornan-2-YL)mercury has several scientific research applications:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.

    Industry: It is used in the production of other organomercury compounds and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of chloro-(3-oxonorbornan-2-YL)mercury involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur, nitrogen, and oxygen atoms in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound can also undergo redox reactions, affecting the redox balance within cells.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Known for its toxicity and environmental impact.

    Ethylmercury: Used in vaccines as a preservative.

    Phenylmercury: Used as a fungicide and antiseptic.

Uniqueness

Chloro-(3-oxonorbornan-2-YL)mercury is unique due to its specific structure, which imparts distinct reactivity and properties compared to other organomercury compounds. Its bicyclic structure provides steric hindrance, affecting its reactivity and interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89856-65-5

Molecular Formula

C7H9ClHgO

Molecular Weight

345.19 g/mol

IUPAC Name

chloro-(3-oxo-2-bicyclo[2.2.1]heptanyl)mercury

InChI

InChI=1S/C7H9O.ClH.Hg/c8-7-4-5-1-2-6(7)3-5;;/h4-6H,1-3H2;1H;/q;;+1/p-1

InChI Key

DMOHIBQDEPJRPB-UHFFFAOYSA-M

Canonical SMILES

C1CC2CC1C(C2=O)[Hg]Cl

Origin of Product

United States

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